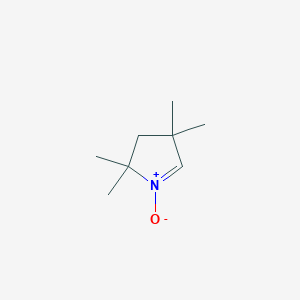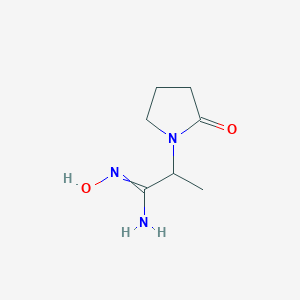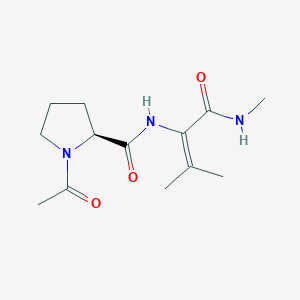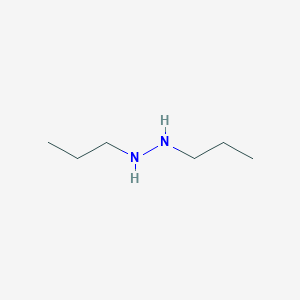
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate
描述
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPAO has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a cancer treatment, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.
未来方向
There are several potential future directions for research on 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the use of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate in combination with other drugs to enhance its efficacy in the treatment of cancer and other diseases. Finally, research could focus on the development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, which could lead to the production of more potent and effective compounds.
科学研究应用
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
132924-49-3 |
|---|---|
产品名称 |
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate |
分子式 |
C25H25NO6 |
分子量 |
435.5 g/mol |
IUPAC 名称 |
1-benzhydryl-3-(3-methoxyphenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C23H23NO2.C2H2O4/c1-25-20-13-8-14-21(15-20)26-22-16-24(17-22)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19;3-1(4)2(5)6/h2-15,22-23H,16-17H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
RWWPWEQKWBEABV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
规范 SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
同义词 |
1-(DIPHENYLMETHYL)-3-(3-METHOXYPHENOXY)-AZETIDINE OXALATE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)




![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)






